(Furan-2-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(Furan-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that contains both furan and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)(1H-pyrazol-4-yl)methanol typically involves the condensation of furan and pyrazole derivatives. One common method is the reaction of furan-2-carbaldehyde with 4-hydroxymethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products Formed
Oxidation: (Furan-2-yl)(1H-pyrazol-4-yl)carboxylic acid
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(Furan-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of (Furan-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The furan and pyrazole rings allow the compound to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(Furan-2-yl)pyrazole: Similar structure but lacks the hydroxymethyl group.
(Furan-2-yl)methanol: Contains the furan ring and hydroxymethyl group but lacks the pyrazole ring.
(1H-pyrazol-4-yl)methanol: Contains the pyrazole ring and hydroxymethyl group but lacks the furan ring.
Uniqueness
(Furan-2-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties.
Biological Activity
The compound (Furan-2-yl)(1H-pyrazol-4-yl)methanol , a derivative of pyrazole featuring a furan moiety, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
Chemical Structure:
The compound's structure includes a furan ring attached to a pyrazole moiety, specifically at the 3-position with a hydroxymethyl group at the 4-position. This unique configuration is crucial for its biological activity.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Furan ring + Pyrazole ring | Hydroxymethyl group enhances reactivity |
Antibacterial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to This compound have shown Minimum Inhibitory Concentration (MIC) values indicating potent activity against various bacterial strains.
Table 1: Antibacterial Activity of Pyrazole Derivatives
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Bacillus subtilis | 4.69 - 22.9 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could be further developed as a drug candidate for treating bacterial infections .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these strains ranged from moderate to high, indicating potential therapeutic applications in fungal infections.
Table 2: Antifungal Activity
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
The antifungal efficacy highlights the compound's versatility in combating various pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.
Table 3: Anti-inflammatory Activity
Compound | IC50 (µM) |
---|---|
N-(4-fluorophenyl)-2,3-dihydro-pyrazole | 3.8 |
N-(4-(2-(3-methyl-1-phenyl-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine | Comparable to standard |
These results suggest that This compound may possess similar anti-inflammatory properties, warranting further investigation into its mechanism of action .
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit significant anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, some derivatives have shown IC50 values comparable to established anticancer agents.
Table 4: Anticancer Activity
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 0.08 |
A549 (Lung Cancer) | Not specified |
These findings suggest that the compound could be explored as a potential anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds related to This compound :
- Study on Antibacterial Effects: A study evaluated various pyrazole derivatives against E. coli and S. aureus, revealing promising results for compounds with furan substituents.
- Inflammation Model: In an animal model of inflammation, a derivative demonstrated significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies: In vitro studies on MCF-7 and A549 cell lines showed that certain pyrazole derivatives induced apoptosis at low concentrations.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
furan-2-yl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H8N2O2/c11-8(6-4-9-10-5-6)7-2-1-3-12-7/h1-5,8,11H,(H,9,10) |
InChI Key |
NDKMNAXCWHONDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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